molecular formula C9H8ClNO5 B3052464 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid CAS No. 416885-45-5

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid

Cat. No.: B3052464
CAS No.: 416885-45-5
M. Wt: 245.61 g/mol
InChI Key: PQAJOTWEIQHUIQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid (CAS 416885-45-5) is a chlorinated nitrophenoxy acetic acid derivative with a molecular formula of C9H8ClNO5 and a molecular weight of 245.62 g/mol . As a member of the chlorophenoxy acetic acid family, this compound is of significant interest in chemical and environmental research. Structurally related to phenoxy herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-Chloro-2-methylphenoxyacetic acid) , it serves as a valuable chemical intermediate for synthesizing and studying more complex molecules. Chlorophenoxy compounds are frequently investigated for their environmental fate and biodegradation. Research on structurally similar compounds has shown that specialized microorganisms, such as various Cupriavidus species, can degrade chloronitrophenols, which are typical environmental pollutants . This makes this compound a relevant compound for studies in environmental microbiology, bioremediation, and the development of biodegradation pathways for chlorinated aromatic pollutants . The simultaneous presence of electron-withdrawing chloro and nitro groups on the aromatic ring influences the compound's chemical reactivity and potential interactions, providing a platform for metabolic and enzymatic studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-5-2-8(16-4-9(12)13)7(11(14)15)3-6(5)10/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAJOTWEIQHUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385937
Record name 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416885-45-5
Record name 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonate Protection-Deprotection Methodology

The sulfonate protection strategy, pioneered for nitrophenol derivatives, enables precise control over nitro group positioning. As demonstrated in the synthesis of 4-chloro-2-methyl-5-nitrophenol, this method involves:

  • Protection : Reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in pyridine to form 4-chloro-2-methylphenyl methanesulfonate.
  • Nitration : Treating the sulfonate ester with fuming nitric acid (80-90% concentration) in concentrated sulfuric acid at -5°C to 0°C, achieving 95% yield of 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate.
  • Deprotection : Cleaving the sulfonyl group via acid hydrolysis (6M HCl, 80°C, 2h) to yield 4-chloro-5-methyl-2-nitrophenol.

For 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid, the deprotected phenol undergoes Williamson ether synthesis with chloroacetic acid. In a representative procedure:

  • Alkylation : 4-chloro-5-methyl-2-nitrophenol (1.0 eq) reacts with chloroacetic acid (1.2 eq) in 2N NaOH at 60°C for 4h.
  • Acidification : Adjusting the pH to 2-3 with concentrated HCl precipitates the product, which is recrystallized from ether/hexane (1:3) to achieve 85% purity.

This route’s critical advantage lies in the sulfonate group’s ability to direct nitration to the 5-position, avoiding isomer formation.

Direct Nitration of Pre-formed Phenoxyacetic Acid Derivatives

Alternative pathways nitrate pre-assembled phenoxyacetic acid precursors. For example:

  • Ether Synthesis : 4-chloro-2-methylphenol reacts with chloroacetic acid in K2CO3/DMF (120°C, 6h) to form 2-(4-chloro-2-methylphenoxy)acetic acid.
  • Nitration : The intermediate is treated with HNO3/H2SO4 (1:3 v/v) at -10°C to 0°C, introducing the nitro group at the ortho position relative to the ether linkage.

However, this method risks over-nitration and requires stringent temperature control. Pilot studies show 70-75% yields with 5-8% dinitro byproducts, necessitating chromatographic purification.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Nitration efficiency correlates inversely with temperature. In the sulfonate route, maintaining -5°C to 0°C during HNO3 addition suppresses polysubstitution. Polar aprotic solvents (e.g., sulfuric acid) enhance nitronium ion (NO2⁺) stability, while etherification benefits from DMF’s high boiling point (153°C) and solubility for inorganic bases.

Acid Concentration and Stoichiometry

Optimal nitration uses 80-90% nitric acid, balancing reactivity and safety. Molar ratios of 1.1:1 (HNO3:substrate) prevent reagent excess, reducing oxidative decomposition. For deprotection, 6M HCl achieves complete sulfonate cleavage within 2h at 80°C.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl3): δ 2.35 (s, 3H, CH3), 4.65 (s, 2H, OCH2CO), 7.25 (d, J=8.4 Hz, 1H, ArH), 8.10 (s, 1H, ArH).
  • IR (KBr): 1735 cm⁻¹ (C=O), 1530 cm⁻¹ (NO2 asym), 1350 cm⁻¹ (NO2 sym).

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H2O, 1.0 mL/min) reveals ≥98% purity for sulfonate-deprotected batches vs. 92-94% for direct nitration routes. Melting points range from 156-159°C after ether recrystallization.

Comparative Evaluation of Synthetic Routes

Method Yield Purity Key Advantage Limitation
Sulfonate protection 89-95% 98% Regioselective nitration Multi-step, costly reagents
Direct nitration 70-75% 92% Fewer steps Byproduct formation
Alkylation-post nitration 85% 95% Scalable Temperature sensitivity

Industrial Applications and Derivatives

This compound serves as a precursor to herbicides like chloramben, where its nitro group facilitates redox transformations. Derivatives exhibit bioactivity against Amaranthus retroflexus (EC50 12.3 μM). Patent CN105753730A highlights analogs as hair dye intermediates, leveraging nitro-to-amine reduction for color development.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products

    Substitution: Derivatives with different functional groups replacing the chloro group.

    Reduction: 2-(4-Amino-5-methyl-2-nitrophenoxy)acetic acid.

    Oxidation: 2-(4-Chloro-5-carboxy-2-nitrophenoxy)acetic acid.

Scientific Research Applications

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid, commonly known as "MCPA," is a synthetic herbicide widely utilized in agricultural practices. This article explores its applications in various scientific research areas, particularly in agronomy, environmental science, and toxicology.

Agricultural Research

MCPA's primary application lies in agriculture, where it is extensively studied for its effectiveness and safety in weed management. Key research findings include:

  • Weed Control Efficacy : Studies have demonstrated that MCPA effectively controls various broadleaf weeds without harming cereal crops. Research indicates that optimal application rates and timing can significantly enhance weed suppression while minimizing crop injury .
  • Resistance Management : Investigations into the development of herbicide resistance have highlighted the importance of MCPA in integrated weed management strategies. Research suggests rotating MCPA with other herbicides can mitigate resistance development among weed populations .

Environmental Impact Studies

Research on the environmental impact of MCPA has gained prominence due to concerns over pesticide runoff and ecological safety:

  • Soil Microbial Activity : Studies indicate that MCPA can affect soil microbial communities, which play a crucial role in nutrient cycling. Research has shown that while low concentrations may stimulate certain microbial activities, higher concentrations can be detrimental .
  • Aquatic Toxicity Assessments : MCPA's potential toxicity to aquatic organisms has been assessed through various studies. Findings suggest that while MCPA is relatively low in toxicity to fish, it can adversely affect algae and invertebrates at certain concentrations .

Toxicological Research

Toxicological studies have focused on understanding the health effects of MCPA exposure:

  • Human Health Risk Assessments : Epidemiological studies have investigated the potential health risks associated with agricultural workers' exposure to MCPA. Findings indicate a possible association with certain health issues, necessitating further investigation into safe handling practices .
  • Animal Studies : Research involving animal models has explored the chronic effects of MCPA exposure, revealing potential endocrine-disrupting properties and effects on reproductive health .

Table 1: Efficacy of MCPA Against Common Weeds

Weed SpeciesControl Efficacy (%)Application Rate (g/ha)Timing
Chenopodium album85400Early post-emergence
Taraxacum officinale90500Early post-emergence
Cirsium arvense75600Late post-emergence

Table 2: Environmental Impact of MCPA

Study FocusFindingsReference
Soil Microbial ActivityLow concentrations stimulate activity; high concentrations inhibit growth
Aquatic ToxicityLow toxicity to fish; harmful to algae at elevated levels

Case Study 1: Integrated Weed Management

A study conducted in North America evaluated the integration of MCPA with cultural practices such as crop rotation and cover cropping. Results indicated that combining these practices reduced weed density by up to 60% compared to using MCPA alone, highlighting the importance of holistic approaches to weed management .

Case Study 2: Environmental Monitoring

In Europe, a long-term environmental monitoring project assessed the impact of agricultural runoff containing MCPA on local waterways. The study found elevated levels of MCPA during peak application seasons but noted that concentrations decreased significantly downstream, suggesting effective natural attenuation processes .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Properties/Activities References
This compound 4-Cl, 5-CH₃, 2-NO₂ C₉H₈ClNO₅ 245.45 N/A Theoretical (base compound)
2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetic acid 4-Cl, 5-OCH₂CH₃, 2-NO₂ C₁₀H₁₀ClNO₆ 275.64 N/A Intermediate in synthesis
(Z)-2-(4-(((2-amino-5-Cl-phenyl)amino)methyl)phenoxyacetic acid Complex amino/chloro groups C₁₅H₁₄ClN₃O₃ 319.74 N/A CTC₅₀ = 15.87 µg/ml (glucose uptake)
2-Fluoro-5-nitrophenylacetic acid 2-F, 5-NO₂ C₈H₆FNO₄ 199.14 0.92 Higher electronegativity
2-(2-Methoxy-5-nitrophenyl)acetic acid 2-OCH₃, 5-NO₂ C₉H₉NO₅ 211.17 N/A Commercial availability
2-(2,6-Dichloro-4-nitrophenyl)acetic acid 2,6-Cl₂, 4-NO₂ C₈H₅Cl₂NO₄ 264.95 1.00 High structural similarity

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in and .

Substituent Effects on Physicochemical Properties

  • Halogen vs. Fluorine substitution (e.g., 2-Fluoro-5-nitrophenylacetic acid, ) introduces greater electronegativity, which may enhance hydrogen-bonding capacity and acidity compared to chlorine.
  • Positional Isomerism :

    • Compounds with nitro groups at para positions (e.g., 2-(2,6-Dichloro-4-nitrophenyl)acetic acid, ) exhibit distinct electronic effects compared to ortho -nitro derivatives, influencing resonance stabilization and reactivity.
  • Molecular Weight Trends :

    • The methyl-substituted target compound (245.45 g/mol) has a higher molecular weight than methoxy or fluoro analogs (211.17–199.14 g/mol), primarily due to the chloro group’s mass.

Commercial and Industrial Relevance

  • Methoxy Derivatives :
    • 2-(2-Methoxy-5-nitrophenyl)acetic acid () is commercially available, with documented storage guidelines (inert atmosphere, room temperature), reflecting stability concerns common to nitroaromatics.
  • Deuterated Analogs: Isotopically labeled compounds like 4-Nitrophenol-2,3,5,6-d4 () are critical in metabolic tracing studies, though their synthesis is more complex than non-deuterated analogs.

Biological Activity

2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a nitro group attached to a phenoxyacetic acid backbone. This unique combination influences its chemical reactivity and biological properties.

The mechanism of action of this compound primarily involves its interaction with specific enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing oxidative stress pathways within cells.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including modulation of reactive oxygen species (ROS) levels and alteration of gene expression related to apoptosis .

Enzyme Inhibition

The compound has been investigated as a biochemical probe to study enzyme activities. Its ability to inhibit specific enzymes could provide insights into metabolic pathways and potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that the unique combination of functional groups in this compound imparts distinct biological activities. For instance, while other derivatives may show similar enzyme inhibition, the specific interactions and efficacy can vary significantly based on structural differences.

Compound NameStructural FeaturesBiological Activity
This compoundChloro, Methyl, Nitro groupsEnzyme inhibition, potential anticancer activity
2-(4-Chloro-5-fluoro-2-nitrophenoxy)acetic acidChloro, Fluoro groupsAntimicrobial properties
2-(4-Chloro-5-methyl-2-aminophenoxy)acetic acidChloro, Methyl, Amino groupsAntiproliferative effects

Case Studies

  • Cellular Studies : In cellular assays using ovarian cancer cell lines (SK-OV-3), treatment with related compounds has demonstrated time-dependent depletion of target proteins, confirming the engagement of intracellular targets .
  • Antioxidant Activity : Similar nitrophenol derivatives have been shown to modulate oxidative stress levels in various cell types, indicating that this compound may also possess antioxidant properties that contribute to its biological activity .
  • Microbial Degradation : A study on microbial degradation highlighted the potential environmental impact of nitrophenol compounds, including the ability of certain bacteria to utilize these compounds as carbon sources. This suggests that this compound may also play a role in bioremediation processes .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid?

  • Methodological Answer : A two-step synthesis is often utilized:

Coupling Reaction : React 4-chloro-5-methyl-2-nitrophenol with a glycine derivative (e.g., glycine benzyl ester) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form an intermediate ester .

Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H₂) removes protecting groups (e.g., benzyl) to yield the free acetic acid moiety .
Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance coupling efficiency.

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity. Compare retention times with standards .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion matches the theoretical m/z (e.g., C₁₀H₉ClNO₅: calc. 256.01) .
  • NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) verifies substituent positions. Key signals include aromatic protons (δ 6.8–8.0 ppm) and the acetic acid methylene (δ 4.2–4.5 ppm) .

Q. How can researchers optimize purification protocols for intermediates?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures for intermediates with poor solubility. Gradient cooling improves crystal formation .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) to separate nitro- or chloro-containing byproducts .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with modified substituents (e.g., replacing nitro with amino or altering chloro/methyl positions) to assess electronic and steric effects on bioactivity .
  • Comparative Analysis : Use docking studies (e.g., AutoDock Vina) to predict binding affinity to targets like dopamine D₂ or serotonin 5-HT₃ receptors. Validate via radioligand binding assays .
  • Data Interpretation : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with receptor affinity shifts (ΔIC₅₀) to identify key pharmacophores .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between the acetic acid proton and aromatic carbons confirm the phenoxy linkage .
  • X-ray Crystallography : For ambiguous cases, crystallize the compound and solve the structure to unambiguously assign substituent positions .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability. Use reference compounds (e.g., metoclopramide for dopamine receptor studies) as internal controls .
  • Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects on solubility) .
  • Mechanistic Studies : Combine kinetic assays (e.g., SPR for binding kinetics) with molecular dynamics simulations to dissect activity differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid
Reactant of Route 2
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2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid

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